Indolizidines
Indolizidines are a class of nitrogen-containing heterocyclic compounds, derived from the combination of an indole ring and a pyrrolidine ring. These unique molecular structures offer diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups and potential for biological activity.
Typically, indolizidines feature a five-membered nitrogen-containing heterocyclic core with additional substituents that can influence their physical and chemical properties. The central indole ring imparts aromatic character, while the pyrrolidine moiety introduces further complexity, such as stereogenic centers or potential for intramolecular interactions.
In pharmaceutical research, indolizidines have shown promising activity in various therapeutic areas including anti-inflammatory, anticancer, and neuroprotective agents. Their ability to modulate multiple targets within a single molecule makes them attractive candidates for drug development. Additionally, due to their unique electronic properties, indolizidines are explored in the design of new materials with specific functionalities.
In summary, indolizidines represent an intriguing chemical class with broad potential in both pharmaceuticals and material sciences, driven by their structural diversity and functional versatility.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
Indolizine, octahydro-8-methyl-5-(4-penten-1-yl)-, (5R,8R,8aS)- | 141724-48-3 | C14H25N |
![]() |
(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | 1620675-62-8 | C14H16BrN5O |
![]() |
octahydroindolizin-7-ol | 90204-25-4 | C8H15NO |
![]() |
Indolizine, 5-hexyloctahydro-, (5R,8aR)- | 129709-01-9 | C14H27N |
![]() |
methyl 2-(7Z)-octahydroindolizin-7-ylideneacetate | 1563873-90-4 | C11H17NO2 |
![]() |
Allosecurinine; (+)-form, 14,15-Dihydro, 15β-ethoxy | 936951-59-6 | C15H21NO3 |
![]() |
Allosecurinine; (-)-form, 5,6-Dioxo | 2365143-70-8 | C13H11NO4 |
![]() |
Cyclizidine B; 7S,8S-Dihydroxy | 2223071-47-2 | C17H27NO4 |
![]() |
Cyclizidine H | 2223071-50-7 | C17H28ClNO4 |
![]() |
Cyclizidine H; Dechloro, 8-deoxy | 2205017-80-5 | C17H29NO3 |
Littérature connexe
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Fournisseurs recommandés
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés